methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
Description
Methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a coumarin-derived ester featuring a 2H-chromen-4-yl core substituted with a 7-methoxy group and a 2-oxo moiety. The compound’s structure includes a 4-oxobutanoate ester linked to a 3,4-dimethoxyphenyl group and a coumarin fragment. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .
Crystallographic analysis of such compounds typically employs programs like SHELXL for refinement and ORTEP for visualization . Structure validation ensures accuracy in bond lengths, angles, and displacement parameters .
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxochromen-4-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-27-14-6-7-15-16(12-22(25)31-20(15)10-14)17(23(26)30-4)11-18(24)13-5-8-19(28-2)21(9-13)29-3/h5-10,12,17H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKYKIFYRIXXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 7-methoxy-4-chromone.
Condensation Reaction: The initial step often involves a condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable ester, forming an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromone ring structure.
Esterification: The final step involves esterification to introduce the methyl ester group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or reduced aromatic compounds.
Substitution: Introduction of halogens, nitro groups, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit biological activity, making them candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity or modulating signaling pathways. The presence of methoxy and carbonyl groups suggests potential interactions through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
Compound 1 : 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid
- Key Differences: Replaces the coumarin moiety with a phenylamino group. Features a 2,5-dimethoxyphenyl group (vs. 3,4-dimethoxy in the target compound). Contains a prop-2-enoyl linker and a free carboxylic acid (vs. methyl ester).
- Implications: The absence of a coumarin system may reduce fluorescence or photochemical activity.
Compound 2 : 2-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)phenyl 4-Toluenesulfonate
- Key Differences: Substitutes the 4-oxobutanoate ester with a sulfonate group. Positions methoxy groups at 5,7-positions on the chromenone core (vs. 7-methoxy-2-oxo-2H-chromen).
- Implications: Sulfonate groups enhance water solubility but may reduce cell permeability. The 4-oxo-4H-chromen (chromenone) core differs electronically from the 2-oxo-2H-chromen (coumarin), affecting reactivity and binding affinity.
Compound 3 : (4-Oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) Butanoate
- Key Differences: Replaces the coumarin system with a cyclopenta-fused chromenone. Uses a butanoate ester (vs. methyl ester) and lacks the 3,4-dimethoxyphenyl group.
- The longer butanoate chain may increase lipophilicity, altering pharmacokinetics.
Structural and Crystallographic Insights
- Methoxy Group Positioning :
- Ester vs. Sulfonate/Carboxylic Acid :
- Chromenone vs. Coumarin Cores: The 2-oxo-2H-chromen system (target) is less oxidized than 4-oxo-4H-chromenone derivatives , influencing redox properties and electronic transitions.
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromone derivatives. Its unique structure, featuring both methoxy and chromone moieties, suggests potential biological activities that merit detailed exploration. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features a methoxy-substituted phenyl group and a chromone backbone, which are known to influence its biological properties.
Antioxidant Activity
Research indicates that compounds with chromone structures often exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals. In vitro studies have shown that it effectively reduces oxidative stress markers in various cell lines, suggesting potential applications in preventing oxidative damage-related diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of similar chromone derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Methyl 4-(3,4-dimethoxyphenyl)-... | MCF-7 | 15.5 | Apoptosis induction |
| Similar Chromone Derivative | A549 | 12.0 | Cell cycle arrest |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been noted in recent studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This activity suggests potential therapeutic applications in inflammatory diseases.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways. For example, it has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative diseases like Alzheimer's .
| Enzyme | Inhibition (%) | IC50 (μM) |
|---|---|---|
| AChE | 45 | 22.5 |
| BChE | 38 | 26.0 |
Study on Antioxidant Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several chromone derivatives and tested their antioxidant capacity using DPPH radical scavenging assays. Methyl 4-(3,4-dimethoxyphenyl)-... exhibited a significant reduction in DPPH radicals, comparable to standard antioxidants like ascorbic acid .
Study on Cytotoxicity
Another study focused on the cytotoxic effects of methyl 4-(3,4-dimethoxyphenyl)-... against various cancer cell lines. The findings revealed that this compound induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) within the cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
